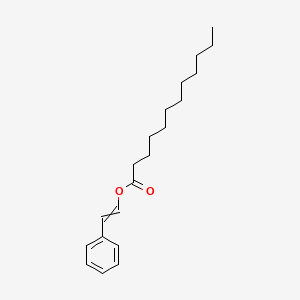
2-Phenylethenyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethenyl dodecanoate, also known as 2-Phenylethyl dodecanoate or Phenethyl dodecanoate, is an organic compound with the molecular formula C20H32O2. It is an ester derived from dodecanoic acid (lauric acid) and 2-phenylethanol. This compound is known for its pleasant floral fragrance and is often used in the fragrance and flavor industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethenyl dodecanoate typically involves the esterification of dodecanoic acid with 2-phenylethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylethenyl dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield dodecanoic acid and 2-phenylethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification with another alcohol to form a different ester and release 2-phenylethanol.
Common Reagents and Conditions
-
Hydrolysis
Reagents: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Conditions: Reflux
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous ether solvent, room temperature
-
Transesterification
Reagents: Another alcohol, acid or base catalyst
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-phenylethanol
Reduction: 2-Phenylethanol and dodecanol
Transesterification: A different ester and 2-phenylethanol
Aplicaciones Científicas De Investigación
2-Phenylethenyl dodecanoate has several applications in scientific research, including:
Fragrance and Flavor Industry: Due to its pleasant floral aroma, it is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.
Biological Studies: It is used in studies related to its antimicrobial properties.
Material Science: It is used in the synthesis of novel materials with specific properties, such as hydrophobic coatings.
Mecanismo De Acción
The mechanism of action of 2-Phenylethenyl dodecanoate in biological systems is primarily related to its ability to disrupt microbial cell membranes. The ester can integrate into the lipid bilayer of microbial cells, leading to increased membrane permeability and eventual cell lysis. This antimicrobial activity is attributed to the dodecanoic acid moiety, which is known for its antimicrobial properties .
Comparación Con Compuestos Similares
2-Phenylethenyl dodecanoate can be compared with other similar compounds, such as:
2-Phenylethyl acetate: Another ester with a pleasant floral aroma, commonly used in the fragrance industry.
2-Phenylethyl butyrate: Similar in structure but with a shorter carbon chain, also used in fragrances and flavors.
2-Phenylethyl isobutyrate: Used in the fragrance industry for its fruity aroma.
Uniqueness
The uniqueness of this compound lies in its combination of a long carbon chain (dodecanoic acid) with a phenylethyl group, providing both hydrophobic and aromatic properties. This makes it particularly useful in applications requiring both fragrance and antimicrobial activity.
Propiedades
Número CAS |
97130-76-2 |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
2-phenylethenyl dodecanoate |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-13-16-20(21)22-18-17-19-14-11-10-12-15-19/h10-12,14-15,17-18H,2-9,13,16H2,1H3 |
Clave InChI |
HZIVLEURBJZLRD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


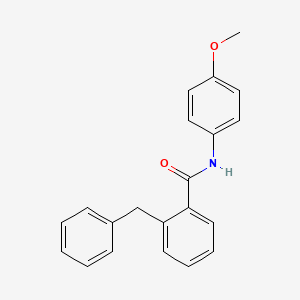
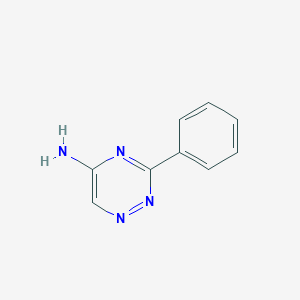
![1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one](/img/structure/B14350814.png)
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
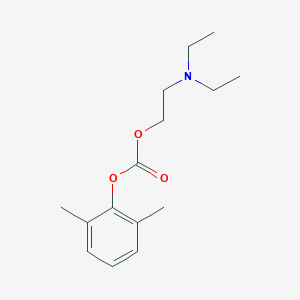
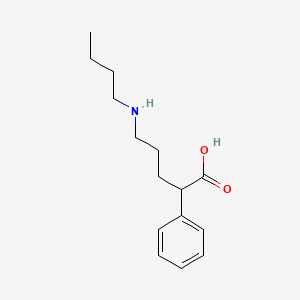

![Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol](/img/structure/B14350847.png)
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)

![Hexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14350865.png)
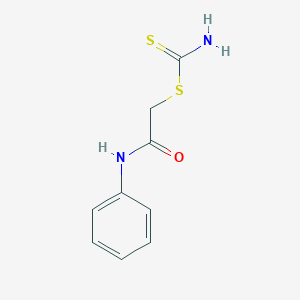
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
